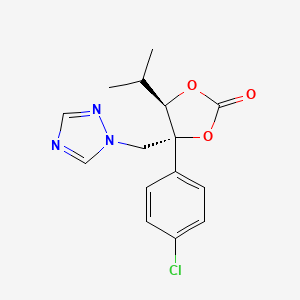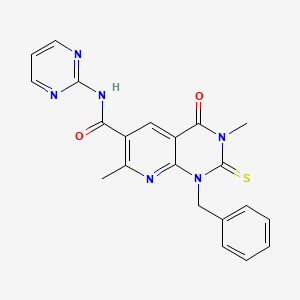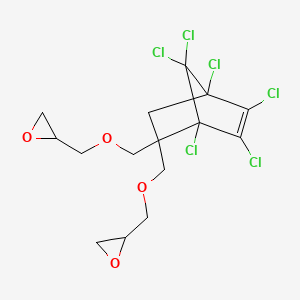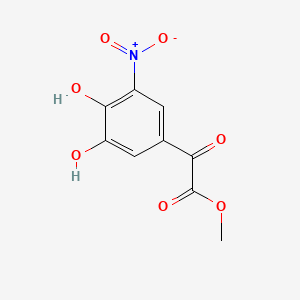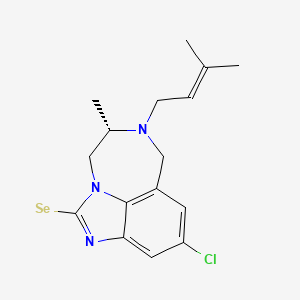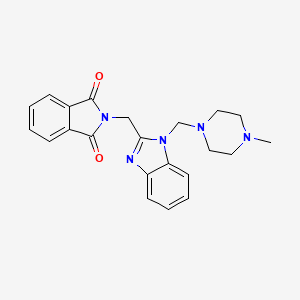
1,8-Naphthyridine-3-carboxamide, 2,4-dichloro-N,N-diethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-Naphthyridine-3-carboxamide, 2,4-dichloro-N,N-diethyl- is a synthetic organic compound belonging to the class of naphthyridine derivatives. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The presence of halogen substituents, such as chlorine, enhances the compound’s reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridine-3-carboxamide derivatives typically involves the modification of the C-3 carboxylic acid group with various functionalized amino acids . The general synthetic route includes:
Starting Material: The synthesis begins with 1,8-naphthyridine as the core structure.
Functionalization: The C-3 position is functionalized with carboxamide groups using reagents like diethylamine and dichloroacetyl chloride.
Reaction Conditions: The reactions are usually carried out in the presence of a base, such as triethylamine, and solvents like dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production methods for 1,8-naphthyridine-3-carboxamide derivatives involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality .
化学反応の分析
Types of Reactions
1,8-Naphthyridine-3-carboxamide, 2,4-dichloro-N,N-diethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted naphthyridine derivatives with various functional groups.
科学的研究の応用
1,8-Naphthyridine-3-carboxamide, 2,4-dichloro-N,N-diethyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
作用機序
The mechanism of action of 1,8-naphthyridine-3-carboxamide, 2,4-dichloro-N,N-diethyl- involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division . By binding to the enzyme, the compound prevents the unwinding of DNA, leading to the inhibition of cell proliferation. This mechanism is particularly relevant in cancer cells, where rapid cell division is a hallmark .
類似化合物との比較
Similar Compounds
1,6-Naphthyridine Derivatives: These compounds also exhibit anticancer and antimicrobial activities but differ in their substitution patterns and specific biological targets.
1,5-Naphthyridine Derivatives: Known for their reactivity with electrophilic and nucleophilic reagents, these compounds have applications in medicinal chemistry.
Uniqueness
1,8-Naphthyridine-3-carboxamide, 2,4-dichloro-N,N-diethyl- is unique due to its specific substitution pattern, which enhances its biological activity and reactivity. The presence of two chlorine atoms and the diethylamino group at the C-3 position contribute to its potent anticancer and anti-inflammatory properties .
特性
CAS番号 |
126567-71-3 |
|---|---|
分子式 |
C13H13Cl2N3O |
分子量 |
298.16 g/mol |
IUPAC名 |
2,4-dichloro-N,N-diethyl-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C13H13Cl2N3O/c1-3-18(4-2)13(19)9-10(14)8-6-5-7-16-12(8)17-11(9)15/h5-7H,3-4H2,1-2H3 |
InChIキー |
XKMALZUOFIFIJH-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=O)C1=C(N=C2C(=C1Cl)C=CC=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


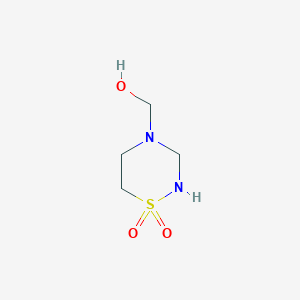
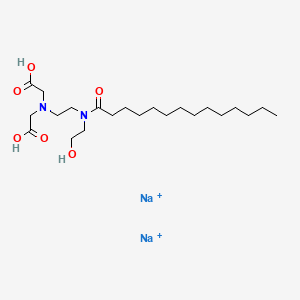
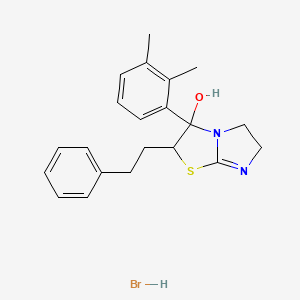
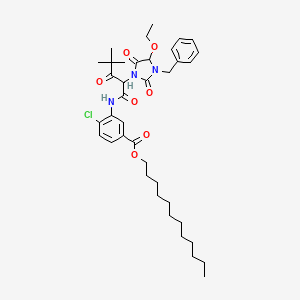
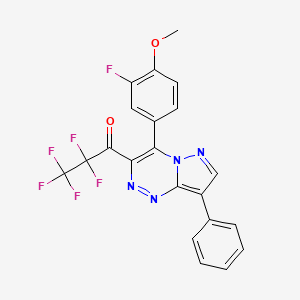

![[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-[[4-(trifluoromethoxy)phenyl]methyl]carbamate](/img/structure/B12704286.png)
